molecular formula C9H10ClFO B15306833 2-(5-Chloro-2-fluorophenyl)propan-2-ol

2-(5-Chloro-2-fluorophenyl)propan-2-ol

Cat. No.: B15306833
M. Wt: 188.62 g/mol
InChI Key: HVUZXGQEIPOEHQ-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10ClFO It is a chiral molecule, meaning it has non-superimposable mirror images

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-fluorophenyl)propan-2-ol typically involves the reaction of 5-chloro-2-fluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and yields the desired alcohol product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the catalytic hydrogenation of 5-chloro-2-fluorobenzaldehyde using a palladium or platinum catalyst under high pressure and temperature conditions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-fluorophenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol or sodium ethoxide (NaOEt) in ethanol.

Major Products Formed

    Oxidation: 2-(5-Chloro-2-fluorophenyl)propan-2-one.

    Reduction: 2-(5-Chloro-2-fluorophenyl)propane.

    Substitution: 2-(5-Methoxy-2-fluorophenyl)propan-2-ol or 2-(5-Ethoxy-2-fluorophenyl)propan-2-ol.

Scientific Research Applications

2-(5-Chloro-2-fluorophenyl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-fluorophenyl)propan-2-ol
  • 2-(5-Chloro-2-fluorophenyl)ethanol
  • 2-(5-Chloro-2-fluorophenyl)propan-1-ol

Uniqueness

2-(5-Chloro-2-fluorophenyl)propan-2-ol is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which imparts distinct chemical and physical properties. These halogen atoms can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H10ClFO

Molecular Weight

188.62 g/mol

IUPAC Name

2-(5-chloro-2-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10ClFO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,1-2H3

InChI Key

HVUZXGQEIPOEHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)Cl)F)O

Origin of Product

United States

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